Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone
Overview
Description
Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone is a complex organic compound featuring a benzo[1,3]dioxole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone typically involves multi-step organic reactions. One common method includes the reaction of benzo[1,3]dioxole with benzyl piperidine under specific conditions to form the desired methanone derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole: A structurally related compound with similar aromatic properties.
Piperidine derivatives: Compounds featuring the piperidine ring, which are commonly used in medicinal chemistry.
Benzyl derivatives: Compounds containing the benzyl group, known for their reactivity and versatility in organic synthesis.
Uniqueness
Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone is unique due to its combination of the benzo[1,3]dioxole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone, a compound with the molecular formula and CAS number 84639-35-0, has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzo[1,3]dioxole moiety linked to a piperidine ring. This structural configuration is significant in determining its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H21NO3 |
Molecular Weight | 341.39 g/mol |
IUPAC Name | This compound |
CAS Registry Number | 84639-35-0 |
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxole compounds, including this compound, exhibit promising antimicrobial properties. A high-throughput screening against a library of compounds identified several analogs with significant activity against Mycobacterium tuberculosis, suggesting that modifications to the benzodioxole structure can enhance efficacy against resistant strains of bacteria .
Anticancer Potential
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. For instance, compounds similar to benzo[1,3]dioxol derivatives have shown effectiveness in inducing apoptosis in breast cancer cells (MDA-MB-231), with caspase activation indicating a mechanism of action that warrants further investigation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzo[1,3]dioxol derivatives. Research indicates that modifications at specific positions on the piperidine ring can lead to variations in potency and selectivity. For example, analogs with different substituents at the 4-position of the piperidine exhibited varying degrees of activity against M. tuberculosis .
Case Study 1: Antimicrobial Screening
A study conducted by researchers at AbbVie screened over 100,000 compounds and identified several hits within the benzodioxole class. Among these, analogs containing benzo[1,3]dioxol moieties demonstrated MIC values as low as 2.0 µM against M. tuberculosis, indicating their potential as lead candidates for further development .
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cell lines, compounds derived from the benzodioxole scaffold were shown to significantly reduce cell viability at concentrations as low as 10 µM. The most promising candidates were selected for further evaluation based on their ability to induce morphological changes consistent with apoptosis .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-benzylpiperidin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-20(17-6-7-18-19(13-17)24-14-23-18)21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGALFKPFMUEMSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349973 | |
Record name | Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667094 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
260428-23-7 | |
Record name | Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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